molecular formula C7H2Cl4F3N B6328858 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline CAS No. 24279-40-1

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline

Cat. No.: B6328858
CAS No.: 24279-40-1
M. Wt: 298.9 g/mol
InChI Key: MYHWVCWYUKYXRO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H2Cl4F3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and trifluoromethyl groups. This compound is known for its use as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline typically involves the chlorination of 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of the reaction parameters and the use of advanced purification techniques such as recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted anilines or phenols.

    Oxidation Reactions: Products include nitroanilines.

    Reduction Reactions: Products include aminobenzenes.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it highly reactive in substitution reactions and effective as an intermediate in the synthesis of various chemicals .

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F3N/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHWVCWYUKYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227167
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-40-1
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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